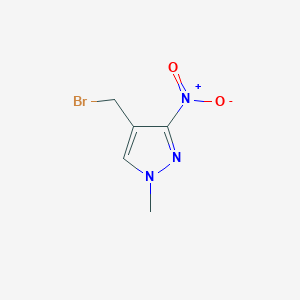

4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals . The specific chemical reactions that “4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole” undergoes are not available in the sources I found.科学的研究の応用

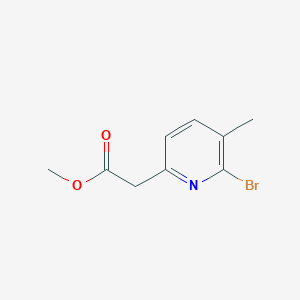

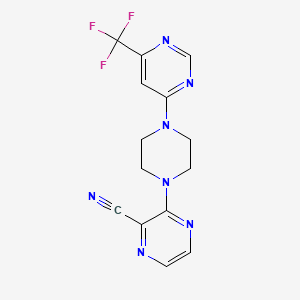

- 4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole can serve as a building block for ligands and chelating agents. Researchers have utilized it to create ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands play essential roles in coordination chemistry, catalysis, and metal-ion sensing.

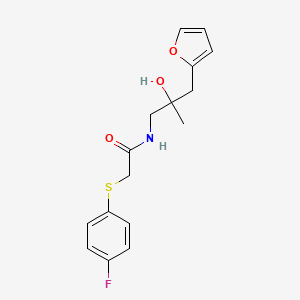

- The compound acts as an intermediate in the synthesis of eprosartan , an antihypertensive agent. Eprosartan is used to manage high blood pressure and belongs to the class of angiotensin II receptor antagonists. The bromomethyl group in the pyrazole structure contributes to its synthesis .

- Researchers have explored 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin). Temoporfin is a second-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment. Photosensitizers like temoporfin generate reactive oxygen species upon light activation, selectively destroying cancer cells .

- One significant area of research involves the synthesis of bicyclic derivatives using this compound. For instance, N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives can be synthesized, which may have applications in medicinal chemistry or materials science.

- The bromomethyl group in the pyrazole ring can participate in various chemical reactions, making it useful for functional materials. Researchers have explored its potential in sensor development, including fluorescence-based assays and heterogeneous detection systems. Boronic acids, which share some similarities with this compound, have been widely used in sensing applications .

Synthesis of Ligands and Chelating Agents

Intermediate in Drug Synthesis

Photosensitizer Development

Synthesis of Bicyclic Derivatives

Functional Materials and Sensors

作用機序

Mode of Action

The compound could interact with its target in a variety of ways, such as by binding to a specific site on the protein, inhibiting its function, or altering its structure. The bromomethyl group, for example, is often involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway and affect the production of certain metabolites .

特性

IUPAC Name |

4-(bromomethyl)-1-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHJHLKSJPGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)